

3-Amino-3-(3-pyridinyl)acrylonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-3-(3-pyridinyl)acrylonitrile

Cat. No.: B263841

[Get Quote](#)

Introduction

3-Amino-3-(3-pyridinyl)acrylonitrile is a heterocyclic organic compound featuring a pyridine ring, an acrylonitrile group, and an amino group. While its structural isomer, 3-amino-3-(2-pyridinyl)acrylonitrile, is commercially available and documented in chemical databases, specific and detailed information regarding the discovery, history, and biological activity of the 3-pyridinyl isomer is notably scarce in publicly accessible scientific literature and patent databases. This guide aims to provide a comprehensive overview based on available chemical principles and data for related compounds, while clearly indicating the areas where specific data for the 3-pyridinyl isomer is lacking.

Chemical and Physical Properties

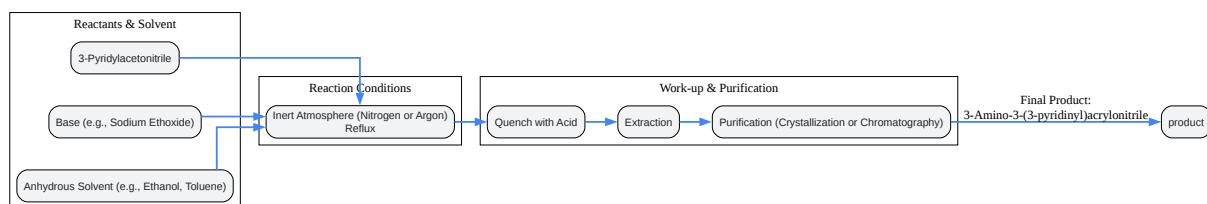
Quantitative data for **3-Amino-3-(3-pyridinyl)acrylonitrile** is not readily available. However, we can extrapolate expected properties based on its 2-pyridinyl isomer and the fundamental principles of organic chemistry.

Table 1: Comparison of Properties of Pyridinylacrylonitrile Isomers

Property	3-Amino-3-(2-pyridinyl)acrylonitrile[1]	3-Amino-3-(3-pyridinyl)acrylonitrile (Predicted)
Molecular Formula	C ₈ H ₇ N ₃	C ₈ H ₇ N ₃
Molecular Weight	145.16 g/mol	145.16 g/mol
Appearance	Solid	Likely a solid
Melting Point	116-118 °C	Expected to be in a similar range, but may vary due to differences in crystal packing.
Solubility	Data not widely available, but likely soluble in organic solvents.	Expected to be soluble in polar organic solvents like DMSO and DMF.
CAS Number	55330-52-4	Not assigned or readily found.

Discovery and History

There is no specific information available in the searched scientific literature or patent databases detailing the initial discovery or the historical development of **3-Amino-3-(3-pyridinyl)acrylonitrile**. Research often prioritizes isomers with more promising biological activities or more straightforward synthetic routes, which might explain the focus on the 2-pyridinyl analogue.


Synthesis

A definitive, detailed experimental protocol for the synthesis of **3-Amino-3-(3-pyridinyl)acrylonitrile** is not described in the available literature. However, a plausible synthetic route can be proposed based on the Thorpe-Ziegler reaction, a self-condensation of nitriles catalyzed by a base.[2][3] The starting material for this proposed synthesis would be 3-pyridylacetonitrile.

Proposed Synthetic Pathway:

The synthesis would likely proceed via the base-catalyzed dimerization of 3-pyridylacetonitrile. This reaction is a variation of the Thorpe reaction, which involves the self-condensation of aliphatic nitriles to form enamines.[3]

Experimental Workflow: Proposed Synthesis of **3-Amino-3-(3-pyridinyl)acrylonitrile**

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **3-Amino-3-(3-pyridinyl)acrylonitrile**.

Detailed Hypothetical Protocol:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (e.g., ethanol or toluene).
- Addition of Base: Add a strong base, such as sodium ethoxide, to the solvent and stir until dissolved.
- Addition of Starting Material: Slowly add 3-pyridylacetonitrile to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

- Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with a dilute acid (e.g., acetic acid).
- Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by recrystallization or column chromatography to yield **3-Amino-3-(3-pyridinyl)acrylonitrile**.

Note: This is a generalized, hypothetical protocol. The specific base, solvent, temperature, and reaction time would need to be optimized for this particular substrate.

Biological Activity and Mechanism of Action

There is no specific information in the reviewed literature regarding any tested biological activity or the mechanism of action for **3-Amino-3-(3-pyridinyl)acrylonitrile**. While derivatives of pyridinyl pyrimidines have been investigated as Bcr-Abl inhibitors for anticancer activity, and other acrylonitrile adducts have been studied for antimicrobial properties, no such studies were found for this specific compound.^{[4][5]}

Given the lack of data on its biological effects, no signaling pathways involving **3-Amino-3-(3-pyridinyl)acrylonitrile** can be described.

Conclusion

3-Amino-3-(3-pyridinyl)acrylonitrile remains a poorly characterized compound. While its chemical structure is known, its discovery, a detailed and validated synthetic protocol, and any potential biological activities are not documented in the accessible scientific literature. The information presented in this guide is largely based on chemical principles and data available for its 2-pyridinyl isomer. Further research is required to elucidate the specific properties and potential applications of this particular molecule. This presents an opportunity for synthetic and medicinal chemists to explore its synthesis and evaluate its biological profile, potentially uncovering novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-3-(pyridin-2-YL)acrylonitrile | C8H7N3 | CID 5399179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Amino-3-(3-pyridinyl)acrylonitrile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b263841#discovery-and-history-of-3-amino-3-3-pyridinyl-acrylonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com